molecular formula C22H14ClF3N2O2S2 B2975603 N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]naphthalene-2-sulfonamide CAS No. 1023540-33-1

N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]naphthalene-2-sulfonamide

Cat. No. B2975603
CAS RN: 1023540-33-1
M. Wt: 494.93
InChI Key: QEJYQHAUJYMMGS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a sulfonamide group (a sulfur atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom), and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms). These functional groups suggest that this compound may have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, sulfonamide group, and trifluoromethyl group would likely contribute to the compound’s overall structure and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine ring might make the compound aromatic and planar, while the trifluoromethyl group might make the compound more lipophilic .

Scientific Research Applications

Magnetic Anisotropy in Coordination Geometry

The study of magnetic anisotropy through systematic substitution on sulfonamide ligands has been significant in understanding the relationship between coordination geometry variation and magnetic properties. Wu et al. (2019) investigated cobalt(ii) complexes with sulfonamide ligands, revealing that axial zero-field splitting parameters are subtly correlated with coordination geometric variation due to peripheral substituted groups. This research highlights the importance of distortion from ideal geometries in enhancing uniaxial magnetic anisotropy, offering insights into magnetic material design (Wu et al., 2019).

Gas Separation Performance

Sulfonated polyimides, including those derived from naphthalene-sulfonamide structures, have been explored for their application in gas separation technologies. Islam et al. (2005) demonstrated that sulfonated polyimides could be used to create flexible pyrolytic membranes with high gas permeability and selectivity, particularly for C3H6/C3H8 separation. These membranes exhibit a combination of toughness and flexibility, which is rare in conventional materials, indicating their potential in industrial gas separation processes (Islam et al., 2005).

Synthesis and Biological Applications

Sulfonamides serve as novel terminators in cationic cyclizations, enabling the efficient formation of complex polycyclic systems. Haskins and Knight (2002) found that trifluoromethanesulfonic acid catalyzes cyclization of homoallylic sulfonamides to form pyrrolidines, demonstrating the utility of sulfonamides in synthesizing bioactive molecules (Haskins & Knight, 2002).

Fluorescent Probe Technique for Binding Study

Naphthalene-sulfonamide derivatives have been utilized as fluorescent probes for studying the binding of molecules to proteins. Jun et al. (1971) used N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide as a probe to investigate the binding of p-hydroxybenzoic acid esters to bovine serum albumin, providing a method for rapid determination of binding mechanisms (Jun et al., 1971).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action might involve interacting with a specific biological target to produce a therapeutic effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. For example, compounds containing pyridine rings or trifluoromethyl groups can sometimes be irritants or toxic .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it showed promise as a drug, future research might focus on optimizing its structure for better efficacy, lower toxicity, or improved pharmacokinetic properties .

properties

IUPAC Name

N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClF3N2O2S2/c23-20-12-16(22(24,25)26)13-27-21(20)31-18-8-6-17(7-9-18)28-32(29,30)19-10-5-14-3-1-2-4-15(14)11-19/h1-13,28H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJYQHAUJYMMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=C(C=C3)SC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClF3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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